

# IUPAC name and synonyms for C<sub>5</sub>H<sub>3</sub>BrO<sub>2</sub>S

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## Compound of Interest

Compound Name: 4-Bromo-2-thiophenecarboxylic acid

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An In-depth Technical Guide to Bromothiophenecarboxylic Acids (C<sub>5</sub>H<sub>3</sub>BrO<sub>2</sub>S) for Researchers and Drug Development Professionals

The chemical formula C<sub>5</sub>H<sub>3</sub>BrO<sub>2</sub>S represents a class of brominated thiophenecarboxylic acids that serve as versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and applications, with a focus on their relevance to drug discovery and development.

## Isomers of C<sub>5</sub>H<sub>3</sub>BrO<sub>2</sub>S

There are four primary isomers of bromothiophenecarboxylic acid, each with distinct properties and reactivity profiles that make them suitable for different applications.

- 3-Bromothiophene-2-carboxylic acid
- **4-Bromo-2-thiophenecarboxylic acid**
- 5-Bromo-2-thiophenecarboxylic acid
- 5-Bromothiophene-3-carboxylic acid

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the isomers of C<sub>5</sub>H<sub>3</sub>BrO<sub>2</sub>S is presented below for easy comparison.

Property	3-Bromothiophene-2-carboxylic acid	4-Bromo-2-thiophenecarboxylic acid	5-Bromo-2-thiophenecarboxylic acid	5-Bromothiophene-3-carboxylic acid
CAS Number	7311-64-0[1]	16694-18-1[2][3][4]	7311-63-9[5]	100523-84-0
Molecular Weight	207.05 g/mol [6]	207.05 g/mol [2]	207.05 g/mol	207.05 g/mol
Melting Point	188-190 °C[7]	120-124 °C[3]	139-143 °C[8]	Not available
Boiling Point	Not available	323.7±27.0 °C (Predicted)[9]	318.9 °C at 760 mmHg[10]	Not available
Appearance	White to off-white solid	White to light yellow powder/crystals[3]	White to light yellow crystal powder[10]	Solid
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Not available	Not available	δ 10.87 (brs, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)[10]	δ 8.11 (d, J=1.6 Hz, 1H), 7.51 (d, J=1.6 Hz, 1H) [11]
<sup>13</sup> C NMR	Not available	Available[2]	Not available	Not available
Mass Spectrum	Available[12]	Available[2]	Not available	Not available

## Experimental Protocols

Detailed methodologies for the synthesis of these key intermediates are crucial for their application in research and development.

## Synthesis of 5-Bromothiophene-2-carboxylic acid

A primary route for the synthesis of 5-Bromothiophene-2-carboxylic acid involves the direct bromination of 2-thiophenecarboxylic acid.<sup>[8]</sup> An alternative method is the oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent.<sup>[8]</sup>

Protocol: Oxidation of 5-bromothiophene-2-carbaldehyde<sup>[13]</sup>

- Dissolve 5-bromothiophene-2-carbaldehyde (10g, 0.052 mol) in 100 mL of acetone.
- Cool the solution to 5 °C under a nitrogen atmosphere.
- Add 30.0 mL of 2.67 M Jones reagent dropwise to the stirred solution.
- Continue stirring at 5 °C for 30 minutes.
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction and purify the crude product by trituration in hexanes followed by filtration to yield 5-Bromothiophene-2-carboxylic acid as a pale yellow solid.

## Synthesis of 5-Bromothiophene-3-carboxylic acid

Protocol: Bromination of 3-thiophenecarboxylic acid<sup>[11]</sup>

- Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in 60 mL of glacial acetic acid in an Erlenmeyer flask with a stir bar.
- Slowly add a solution of bromine (5.61 g, 35.1 mmol) in 30 mL of glacial acetic acid.
- Stir the mixture for 1 hour.
- Pour the reaction mixture into 300 mL of water and stir for 15 minutes.
- Filter the solid and wash with water.
- Recrystallize the solid from 300 mL of water.
- Filter the recrystallized product and dry under vacuum overnight to yield 5-bromothiophene-3-carboxylic acid.

## Synthesis of 3-Bromo-2-thiophenecarboxylic acid

Protocol: Oxidation of 3-bromo-2-thiophenealdehyde[7]

- Prepare silver oxide from 0.9 g of silver nitrate and 0.21 g of sodium hydroxide.
- Add a solution of 1 g of sodium hydroxide in 10 mL of water to the silver oxide.
- Add 1.0 g of 3-bromo-2-thiophenealdehyde to the mixture at 50 °C with stirring.
- Maintain the temperature at 50 °C with continued stirring.
- Filter the reaction mixture.
- Acidify the filtrate to precipitate the crude carboxylic acid.
- Recrystallize the product from water to obtain pure 3-bromo-2-thiophenecarboxylic acid.

## Applications in Drug Discovery and Materials Science

Bromothiophenecarboxylic acids are valuable precursors for the synthesis of a wide range of derivatives with interesting biological activities and material properties.

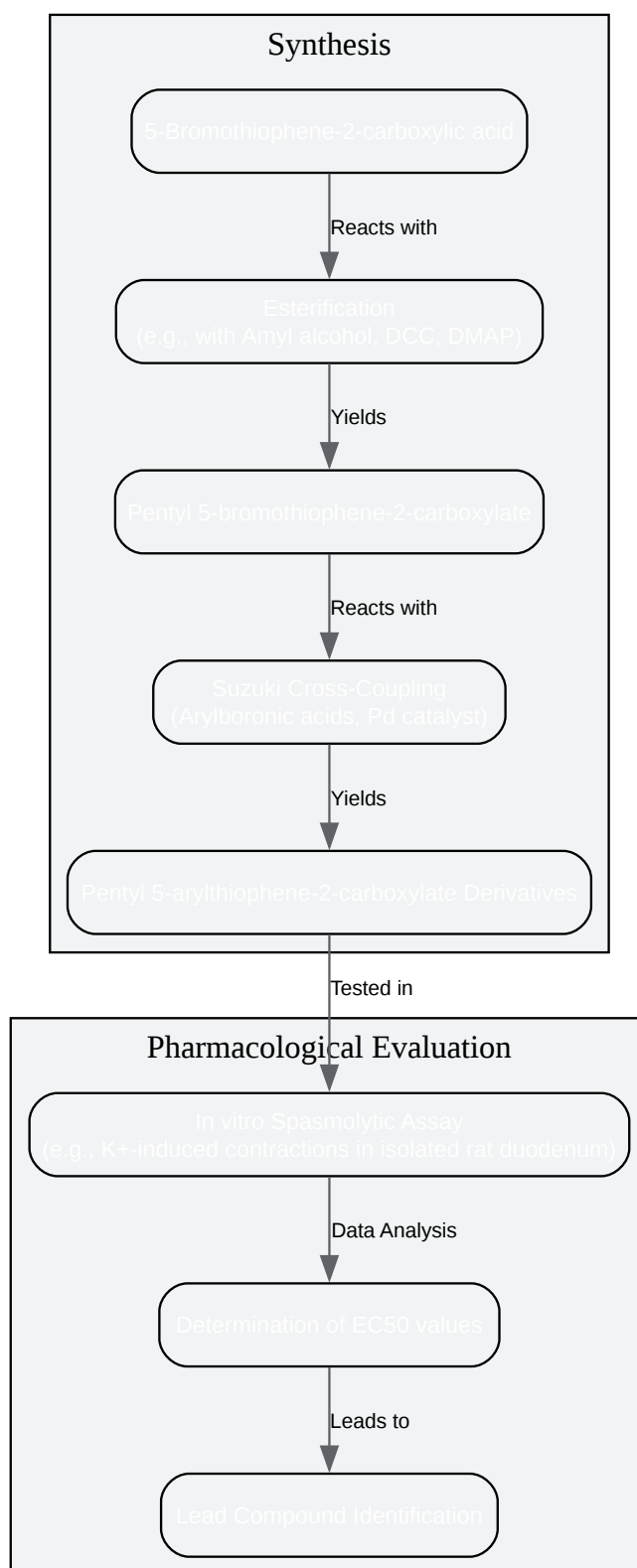
### Medicinal Chemistry Applications

Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antitumor, antimicrobial, and anti-inflammatory properties.[14]

Spasmolytic Activity of 5-Bromo-2-thiophenecarboxylic Acid Derivatives:

Derivatives of 5-bromo-2-thiophenecarboxylic acid have been synthesized and evaluated for their spasmolytic activity, with some compounds showing potential as calcium channel blockers.[14] The synthesis often involves an initial esterification of the carboxylic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

Workflow for Synthesis and Evaluation of Spasmolytic Agents:



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Caption: Synthetic and evaluation workflow for spasmolytic thiophene derivatives.

## Materials Science Applications

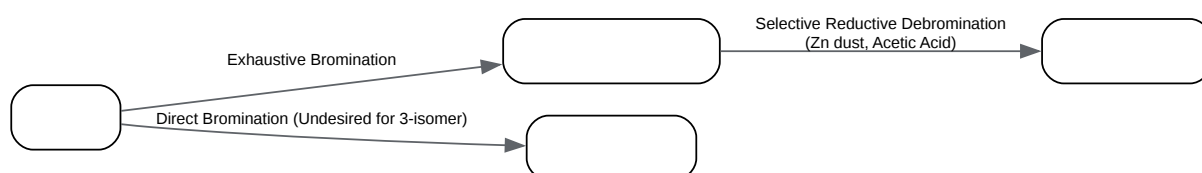
The thiophene moiety is a key component in the development of organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8] The bromo- and carboxylic acid functional groups on these isomers provide reactive handles for polymerization and the synthesis of conjugated materials. For instance, 5-bromo-2-thiophenecarboxylic acid can be used in the preparation of new porphyrin sensitizers for dye-sensitized solar cells.

## Logical Relationships in Synthesis

The synthesis of specifically substituted thiophenes often requires multi-step pathways due to the directing effects of the substituents on the thiophene ring.

Logical Pathway for the Synthesis of 3-Bromothiophene:

Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route.[15]



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Caption: Synthetic strategy for 3-bromothiophene.

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